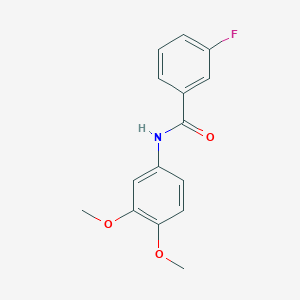

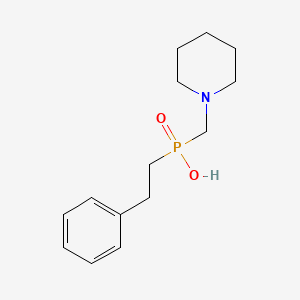

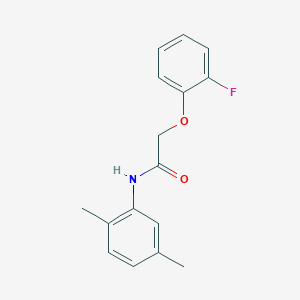

(2-phenylethyl)(1-piperidinylmethyl)phosphinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of phosphinic acid derivatives, including compounds with structures related to "(2-phenylethyl)(1-piperidinylmethyl)phosphinic acid," involves several key methods. Notably, the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids reveals a series of compounds synthesized for their activity at N-methyl-D-aspartic acid receptors and their anticonvulsant activity (Hutchison et al., 1989). Furthermore, methodologies employing bis(trimethylsiloxy)phosphine as a key synthon for the synthesis of new aminomethylphosphinic acids with N-alkyl 4-hydroxypiperidines moieties have been developed, highlighting advances in synthetic strategies (Prishchenko et al., 2019).

Molecular Structure Analysis

The molecular structure of phosphinic acid derivatives, including those similar to "(2-phenylethyl)(1-piperidinylmethyl)phosphinic acid," has been elucidated through various spectroscopic and crystallographic techniques. For instance, studies on polymorphs of (2-carboxyethyl)(phenyl)phosphinic acid have provided insights into their hydrogen-bonding motifs and geometric parameters, contributing to a deeper understanding of their structural characteristics (Hu et al., 2011).

Chemical Reactions and Properties

Phosphinic acid derivatives exhibit a range of chemical reactions and properties that are of interest in medicinal chemistry and materials science. For example, the study of piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA) illustrates the functional versatility of these compounds (Kehler et al., 1999).

Physical Properties Analysis

The physical properties of phosphinic acid derivatives are critical for their application in various domains. Research on two polymorphs of (2-carboxyethyl)(phenyl)phosphinic acid has contributed to the understanding of their supramolecular layer aggregate formation based on hydrogen bonding, which is essential for material design (Hu et al., 2011).

未来方向

Phosphinic acids, including “(2-phenylethyl)(1-piperidinylmethyl)phosphinic acid”, have numerous applications in drug discovery due to their structural analogy with the phosphate moiety . They have provided a large number of potent inhibitors of zinc and aspartyl proteases . Therefore, the practicality of the proposed synthetic protocol for phosphinic acids will facilitate the discovery of pharmacologically useful bioactive phosphinic peptides .

属性

IUPAC Name |

2-phenylethyl(piperidin-1-ylmethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO2P/c16-18(17,13-15-10-5-2-6-11-15)12-9-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZURNIPQWXAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CP(=O)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylethyl)(piperidin-1-ylmethyl)phosphinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5620933.png)

![[1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5620937.png)

![2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5620966.png)

![methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5620968.png)

![N-[4-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5620981.png)

![1-(cyclobutylcarbonyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5620987.png)

![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5620997.png)

![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5620998.png)

![N,N-dimethyl-2-({[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621011.png)